Methyl 2-(3-oxothiomorpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-oxothiomorpholin-2-yl)acetate is an organic compound with the molecular formula C7H11NO3S It is a derivative of thiomorpholine, a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiomorpholine nitrogen attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-oxothiomorpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-oxothiomorpholin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-oxothiomorpholin-2-yl)acetate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects on the target pathways.
Comparison with Similar Compounds
Thiomorpholine: The parent compound, lacking the ester and carbonyl groups.
Methyl 2-(3-oxothiomorpholin-2-yl)propanoate: A similar compound with a propanoate ester instead of an acetate ester.
2-(3-Oxothiomorpholin-2-yl)acetic acid: The acid form of the compound.
Uniqueness: Methyl 2-(3-oxothiomorpholin-2-yl)acetate is unique due to the presence of both the ester and carbonyl groups, which provide additional reactivity and potential for derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(3-oxothiomorpholin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXCLGWIFXDHKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.